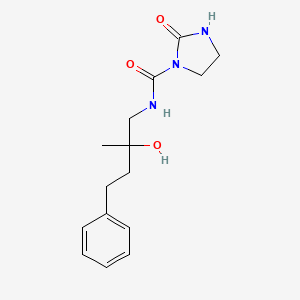
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with detailed conditions such as temperature, solvent, catalyst, etc. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction, the products formed, and the mechanism of the reaction are all part of this analysis.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry.Applications De Recherche Scientifique
Affinity Chromatography and Enzyme Purification
The compound 4-(Oxoacetyl)phenoxyacetic acid (OAPA), which shares structural similarities with the chemical of interest, has been used to immobilize proteins via arginine residues. This method was particularly applied for the purification of ubiquitin carboxyl-terminal hydrolases, showcasing the utility of such compounds in biochemical research for enzyme isolation and study (Duerksen-Hughes et al., 1989).
Synthesis and Biological Activity
A study explored the synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one to extend the series of potential biologically active compounds. This work contributes to the broader understanding of the chemical synthesis and potential applications of imidazolidinone derivatives in biological systems (Kukharev et al., 2010).
Antimicrobial Research
N-substituted imidazolidin-2-ones have been investigated for their antimicrobial properties, highlighting the versatility of this chemical framework in developing new antimicrobial agents. This underscores the potential of such compounds in addressing the need for new antibiotics and antimicrobial agents (Desai et al., 2011).
Antitumor Activity
The investigation of imidazotetrazines, with a focus on compounds like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, has demonstrated significant antitumor activity. Such studies are essential for the development of new cancer therapies, showcasing the application of imidazolidinone derivatives in oncology (Stevens et al., 1984).
Taste Modulation
Research into N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates has revealed their role in taste modulation. This highlights the application of imidazolidinone derivatives in food science, particularly in enhancing flavors and mouthfeel (Kunert et al., 2011).
Safety And Hazards
The safety and potential hazards of a compound are usually determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Orientations Futures
Future research directions could involve improving the synthesis of the compound, studying its properties in more detail, or exploring its potential uses.
Please note that these are general steps and the specific methods and techniques used can vary depending on the nature of the compound and the focus of the research. It’s always important to refer to the latest research and follow all safety protocols when working with new compounds.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(21,8-7-12-5-3-2-4-6-12)11-17-14(20)18-10-9-16-13(18)19/h2-6,21H,7-11H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXGEMCYGJOOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)N2CCNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-oxoimidazolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)
![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)
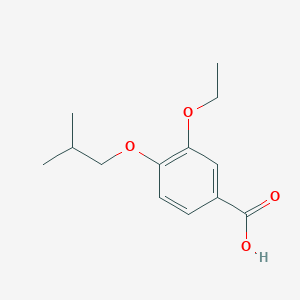
![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)
![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)
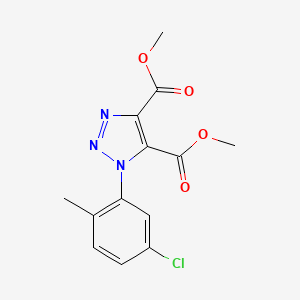

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)
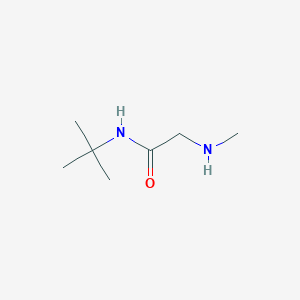
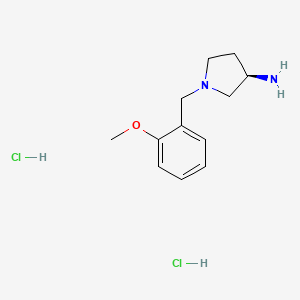
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)